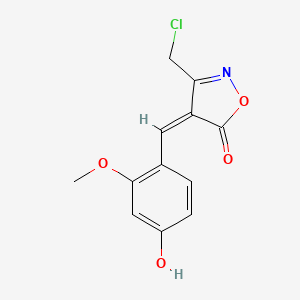![molecular formula C21H13F3N4O2S2 B12342561 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12342561.png)
5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound It features a unique combination of thiophene, oxadiazole, and thienopyrimidinone moieties, making it a subject of interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. The process begins with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with the thienopyrimidinone core. Key steps include:
Formation of Thiophene Intermediate: Thiophene derivatives are synthesized through the Vilsmeier-Haack reaction, involving the formylation of thiophene.
Oxadiazole Synthesis: The oxadiazole ring is formed via cyclization reactions, often using hydrazides and carboxylic acids under dehydrating conditions.
Coupling Reactions: The thiophene and oxadiazole intermediates are coupled with the thienopyrimidinone core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and oxadiazole moieties.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and thienopyrimidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted thiophene and thienopyrimidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Material Science: Used in the development of organic semiconductors and conductive polymers.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits activity against a range of bacterial and fungal pathogens.
Medicine
Anticancer: Shows promise as an anticancer agent by inducing apoptosis in cancer cells.
Anti-inflammatory: Potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the synthesis of drug candidates.
Agriculture: Potential application as a pesticide or herbicide.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interacts with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: Inserts between DNA base pairs, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-thieno[2,3-d]pyrimidin-4-one
- 6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H-thieno[2,3-d]pyrimidin-4-one
Uniqueness
- Structural Complexity : The presence of multiple heterocyclic rings and functional groups.
- Biological Activity : Exhibits a broader range of biological activities compared to similar compounds.
- Synthetic Accessibility : More challenging to synthesize due to the complexity of the synthetic routes.
This detailed article provides a comprehensive overview of 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C21H13F3N4O2S2 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
5-methyl-6-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-3-[[2-(trifluoromethyl)phenyl]methyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H13F3N4O2S2/c1-11-15-19(32-16(11)18-26-17(27-30-18)14-7-4-8-31-14)25-10-28(20(15)29)9-12-5-2-3-6-13(12)21(22,23)24/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
UAPNHCDXPRPSAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3C(F)(F)F)C4=NC(=NO4)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



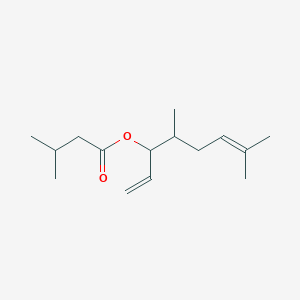
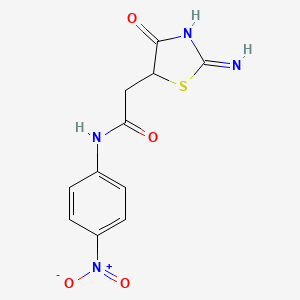
![Ethyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342497.png)
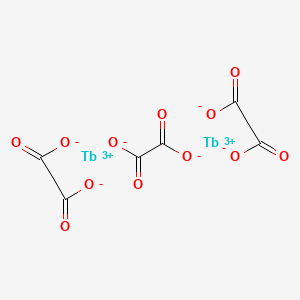
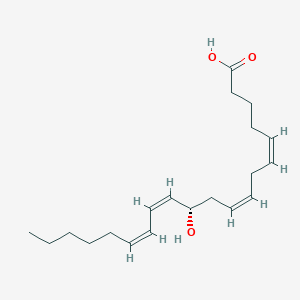
![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12342515.png)
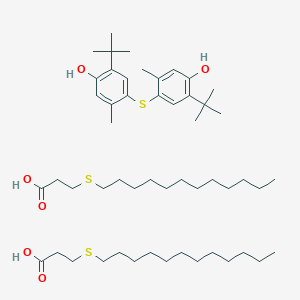
![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12342528.png)
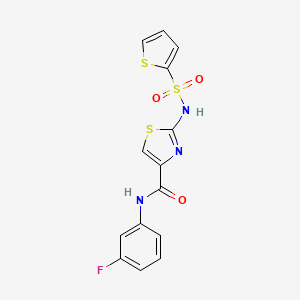
![(2Z)-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12342537.png)
![2-(4-{1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B12342545.png)
![2-Chloro-5-[(2,6-dichloropyrimidin-4-yl)methylamino]benzoic acid](/img/structure/B12342551.png)
